molecular formula C20H20N4O2S B2624210 N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 941916-18-3

N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2624210
CAS No.: 941916-18-3
M. Wt: 380.47
InChI Key: OQNFMVHFLZCPMM-UHFFFAOYSA-N
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Description

N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves the reaction of 4-methyl-2-aminothiazole with benzyl isocyanate and m-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
  • N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
  • 4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Uniqueness

N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and m-tolyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzyl-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-7-6-10-16(11-13)23-19(26)24-20-22-14(2)17(27-20)18(25)21-12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNFMVHFLZCPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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